5-(1-(2-氯苯甲基)氮杂环丁烷-3-基)-3-环丙基-1,2,4-噁二唑 草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a cyclopropyl group, and a 1,2,4-oxadiazole ring . The presence of these groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing one nitrogen atom, would likely impart some strain to the molecule, potentially making it more reactive . The 1,2,4-oxadiazole ring and the cyclopropyl group would also contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The azetidine ring might be susceptible to ring-opening reactions, while the 1,2,4-oxadiazole ring could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-oxadiazole ring and the potential for hydrogen bonding might make the compound soluble in polar solvents .科学研究应用
合成和抗菌活性
研究证明了各种恶二唑衍生物的合成及其有效的抗菌特性。例如,Patel 和 Patel (2011) 合成了一系列 2-氧代-氮杂环丁基-喹唑啉-4(3H)-酮,表现出显着的抗菌和抗真菌活性,尤其是带有氯和甲氧基的化合物 Patel & Patel, 2011。Desai 和 Dodiya (2014) 进一步探索了含喹啉核的恶二唑和氮杂环丁酮衍生物的抗菌潜力,发现它们对各种微生物菌株的生物活性具有显着的相关性 Desai & Dodiya, 2014。
抗癌应用
对恶二唑的抗癌特性的探索是富有成效的。张等人(2005 年)发现了一种新型的细胞凋亡诱导剂,5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-恶二唑,对乳腺癌和结直肠癌细胞系表现出活性 Zhang et al., 2005。Verma 等人(2019 年)合成了具有 1,3,4-恶二唑、噻唑烷酮和氮杂环丁酮部分的席夫碱吲哚衍生物,显示出有希望的抗癌活性,尤其是针对结核分枝杆菌和各种肿瘤细胞系 Verma, Saundane, & Meti, 2019。
安全和危害
属性
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O.C2H2O4/c16-13-4-2-1-3-11(13)7-19-8-12(9-19)15-17-14(18-20-15)10-5-6-10;3-1(4)2(5)6/h1-4,10,12H,5-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVVAVMINPNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。